molecular formula C12H19NO3S B5200811 N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide

N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide

Cat. No. B5200811
M. Wt: 257.35 g/mol
InChI Key: SVWRVEAFWUFCEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as L-165,041 and belongs to the class of compounds called selective serotonin 5-HT1F receptor agonists.

Mechanism of Action

The mechanism of action of N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide involves its binding to the 5-HT1F receptor, which leads to the inhibition of the release of neurotransmitters involved in pain signaling. This results in the reduction of pain associated with migraines.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide has a high affinity for the 5-HT1F receptor and selectively activates this receptor. This results in the reduction of pain associated with migraines without affecting other pain pathways in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide in lab experiments include its high selectivity for the 5-HT1F receptor and its potential therapeutic properties. However, the limitations of using this compound include its low solubility and stability, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide. These include further studies on its mechanism of action, its potential use in the treatment of other pain disorders, and the development of more stable and soluble analogs of this compound. Additionally, research could be done to explore the potential use of this compound in combination with other drugs for the treatment of migraines.

Synthesis Methods

The synthesis of N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide involves the reaction of 2-isopropylphenol with ethylene oxide to form 2-(2-isopropylphenoxy)ethanol. This intermediate is then reacted with methanesulfonyl chloride to form the final product.

Scientific Research Applications

N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide has been studied for its potential use in the treatment of migraine headaches. It has been shown to selectively activate the 5-HT1F receptor, which is involved in the regulation of pain pathways in the brain.

properties

IUPAC Name

N-[2-(2-propan-2-ylphenoxy)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-10(2)11-6-4-5-7-12(11)16-9-8-13-17(3,14)15/h4-7,10,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWRVEAFWUFCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.